molecular formula C7H8ClF9N2O B3011845 N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride CAS No. 2247849-92-7

N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride

Cat. No.: B3011845
CAS No.: 2247849-92-7
M. Wt: 342.59
InChI Key: KSYRLXPXHIPVKP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a nonafluorinated pentanamide backbone with an aminoethyl group, making it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride typically involves the reaction of 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Acylation and Alkylation: The amino group can be acylated or alkylated to form new amide or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with different acyl chlorides can yield a variety of amide derivatives, while oxidation can produce corresponding oxo compounds.

Scientific Research Applications

N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorinated backbone provides stability and resistance to metabolic degradation. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluorobutanamide hydrochloride
  • N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluorohexanamide hydrochloride

Uniqueness

N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide hydrochloride is unique due to its specific chain length and the presence of nine fluorine atoms, which confer distinct physicochemical properties such as high thermal stability, low surface energy, and resistance to chemical attack. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

N-(2-aminoethyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9N2O.ClH/c8-4(9,3(19)18-2-1-17)5(10,11)6(12,13)7(14,15)16;/h1-2,17H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRLXPXHIPVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF9N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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